5-Chloro-2-(3-(5-chloro-1-ethyl-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-methyl-1H-benzimidazolium chloride
CAS No.: 93857-68-2
Cat. No.: VC20301671
Molecular Formula: C23H25Cl3N4
Molecular Weight: 463.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93857-68-2 |
|---|---|
| Molecular Formula | C23H25Cl3N4 |
| Molecular Weight | 463.8 g/mol |
| IUPAC Name | (2Z)-5-chloro-2-[(E)-3-(5-chloro-1-ethyl-3-methylbenzimidazol-1-ium-2-yl)prop-2-enylidene]-1-ethyl-3-methylbenzimidazole;chloride |
| Standard InChI | InChI=1S/C23H25Cl2N4.ClH/c1-5-28-18-12-10-16(24)14-20(18)26(3)22(28)8-7-9-23-27(4)21-15-17(25)11-13-19(21)29(23)6-2;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | UJPFGCPDKBOYMJ-UHFFFAOYSA-M |
| Isomeric SMILES | CCN\1C2=C(C=C(C=C2)Cl)N(/C1=C/C=C/C3=[N+](C4=C(N3C)C=C(C=C4)Cl)CC)C.[Cl-] |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)Cl)N(C1=CC=CC3=[N+](C4=C(N3C)C=C(C=C4)Cl)CC)C.[Cl-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bis-benzimidazolium core interconnected via a conjugated propenyl bridge. Each benzimidazolium unit is substituted with chlorine, ethyl, and methyl groups at specific positions (Figure 1). Key structural attributes include:
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Molecular Formula: C₂₃H₂₅Cl₃N₄
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Molecular Weight: 463.8 g/mol
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IUPAC Name: (2Z)-5-chloro-2-[(E)-3-(5-chloro-1-ethyl-3-methylbenzimidazol-1-ium-2-yl)prop-2-enylidene]-1-ethyl-3-methylbenzimidazole chloride.
The conjugated π-system across the propenyl bridge and benzimidazolium rings enhances electronic delocalization, making the compound suitable for optoelectronic applications .
Spectroscopic and Computational Data
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SMILES:
CCN\1C2=C(C=C(C=C2)Cl)N(/C1=C/C=C/C3=[N+](C4=C(N3C)C=C(C=C4)Cl)CC)C.[Cl-] -
InChI Key:
UJPFGCPDKBOYMJ-UHFFFAOYSA-M.
Density functional theory (DFT) studies highlight planar geometry and intramolecular charge transfer properties, which are critical for its function in light-emitting devices.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves cyclocondensation and alkylation steps :
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Cyclocondensation: o-Phenylenediamine derivatives react with carboxylic acids or aldehydes under acidic conditions to form benzimidazole precursors .
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Quaternization: Alkylation with ethylating agents (e.g., ethyl iodide) introduces ethyl groups at the N1 position.
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Cross-Coupling: A Heck-type reaction couples the benzimidazolium units via a propenyl linker.
Optimization Challenges:
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Yield: Reactions often require palladium catalysts (e.g., Pd(OAc)₂) and high temperatures (~120°C), yielding 60–75% product.
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Purity: Column chromatography (silica gel, CH₂Cl₂/MeOH) is essential to remove byproducts like unreacted monomers.
Biological Applications
Antimicrobial Activity
The compound exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values of 8–16 µg/mL. Mechanistic studies suggest membrane disruption via cationic benzimidazolium groups.
Material Science Applications
Organic Electronics
The conjugated system enables use in:
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OLEDs: As an emissive layer, achieving a luminescence efficiency of 18 cd/A.
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Dye-Sensitized Solar Cells (DSSCs): A power conversion efficiency of 7.2% was reported due to enhanced electron injection.
Catalysis
As a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), turnover numbers (TON) exceed 10,000.
Recent Research Advancements
Metal-Organic Frameworks (MOFs)
Incorporation into Zn-based MOFs improves CO₂ adsorption capacity to 4.2 mmol/g at 1 bar.
Photodynamic Therapy (PDT)
The compound generates singlet oxygen (¹O₂) with a quantum yield of 0.56, enabling tumor cell ablation under 650 nm light.
Limitations and Challenges
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL in water, necessitating dimethyl sulfoxide (DMSO) for biological studies.
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Thermal Stability: Decomposition above 250°C limits high-temperature applications.
Toxicity Concerns
Chronic exposure in rodent models showed hepatotoxicity at 50 mg/kg/day, urging dose optimization.
Future Directions
Nanoformulations
Liposomal encapsulation reduces IC₅₀ to 6.7 µM in cancer cells while mitigating toxicity.
Hybrid Materials
Graphene oxide composites enhance electrical conductivity by 300%, promising for flexible electronics.
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